5-Bromo-2-fluorobenzaldehyde

Catalog No.
S668544
CAS No.
93777-26-5
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorobenzaldehyde

CAS Number

93777-26-5

Product Name

5-Bromo-2-fluorobenzaldehyde

IUPAC Name

5-bromo-2-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H

InChI Key

MMFGGDVQLQQQRX-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Fluoro-5-bromobenzaldehyde; 3-Bromo-6-fluorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)F

The exact mass of the compound 5-Bromo-2-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) is an orthogonally functionalized aromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Featuring an electrophilic aldehyde, a highly activated ortho-fluorine atom for Nucleophilic Aromatic Substitution (SNAr), and a meta-bromine handle for palladium-catalyzed cross-coupling, this compound enables the rapid assembly of complex heterocycles and active pharmaceutical ingredients (APIs) [1]. Commercially, it is prized for its high-purity manufacturability—often exceeding 97% purity via the regioselective bromination of 2-fluorobenzaldehyde [2]—and its validated role as a critical precursor in the industrial synthesis of C-glycoside derivatives, such as the SGLT2 inhibitor Ipragliflozin[3].

Substituting 5-Bromo-2-fluorobenzaldehyde with simpler analogs fundamentally disrupts multi-step synthetic workflows. Using 2-fluorobenzaldehyde eliminates the critical bromine handle required for downstream Suzuki or Buchwald-Hartwig couplings, terminating chain elongation [1]. Conversely, utilizing 5-bromobenzaldehyde removes the ortho-fluorine, completely preventing SNAr-driven cyclizations necessary for forming fused heterocycles like benzoxazepines[2]. Even substituting with the closest halogen analog, 5-bromo-2-chlorobenzaldehyde, severely degrades processability; chlorine is a significantly poorer leaving group in SNAr reactions compared to fluorine, requiring harsher conditions (higher temperatures, stronger bases) that often lead to aldehyde degradation, lower yields, and unacceptable impurity profiles in API manufacturing[2].

Accelerated SNAr Leaving Group Efficacy vs. Chloro-Analogs

In the synthesis of fused heterocyclic systems, the identity of the ortho-halogen is critical for process efficiency. Fluorine is a highly effective leaving group for SNAr due to its ability to stabilize the Meisenheimer complex via high electronegativity. When subjected to nucleophilic attack by amines or diamines (e.g., in the synthesis of benzimidazole-fused 1,4-benzoxazepines), 5-bromo-2-fluorobenzaldehyde undergoes rapid substitution under mild basic conditions[1]. In contrast, utilizing 5-bromo-2-chlorobenzaldehyde requires significantly elevated temperatures and extended reaction times, often resulting in competitive degradation of the aldehyde and diminished yields [1].

Evidence DimensionSNAr Reactivity / Leaving Group Ability
Target Compound Data5-Bromo-2-fluorobenzaldehyde (Facile SNAr under mild conditions)
Comparator Or Baseline5-Bromo-2-chlorobenzaldehyde (Sluggish SNAr, requires harsh conditions)
Quantified DifferenceFluorine provides orders-of-magnitude faster SNAr kinetics than chlorine in activated aromatic systems.
ConditionsNucleophilic aromatic substitution with amines/diamines.

Selecting the fluoro-analog over the chloro-analog ensures high-yielding, mild cyclizations, reducing energy costs and preventing thermal degradation of sensitive intermediates.

High-Yield Lithiation and Coupling in C-Glycoside API Synthesis

5-Bromo-2-fluorobenzaldehyde is a validated, high-efficiency precursor in the commercial synthesis of SGLT2 inhibitors like Ipragliflozin. In patented industrial routes, the dropwise addition of 5-bromo-2-fluorobenzaldehyde to lithiated benzo[b]thiophene at -78 °C yields the critical intermediate 1-benzothien-2-yl(5-bromo-2-fluorophenyl)methanol in an 83.6% yield [1]. This specific pathway utilizing the bromo-fluoro substitution pattern was fundamental in overcoming the low overall yields (previously <7%) of earlier synthetic routes, establishing a commercially viable, scalable process for the final API [1].

Evidence DimensionPrecursor Yield in API Synthesis
Target Compound Data5-Bromo-2-fluorobenzaldehyde (83.6% yield of key methanol intermediate)
Comparator Or BaselineHistorical non-optimized routes (<7% overall API yield)
Quantified DifferenceEnables a highly efficient, scalable route overcoming previous single-digit overall yields.
ConditionsReaction with lithiated benzo[b]thiophene at -78 °C in THF.

For procurement teams sourcing SGLT2 inhibitor precursors, this exact compound is non-negotiable for maintaining the validated, high-yield commercial manufacturing route.

Regioselective Manufacturability and Purity Profile

The commercial viability of a building block depends heavily on its scalable purity. 5-Bromo-2-fluorobenzaldehyde can be synthesized via the highly regioselective bromination of 2-fluorobenzaldehyde using potassium bromate and sulfuric acid at 90 °C. This optimized industrial process delivers the target compound in an 88% isolated yield with a purity of 97% after simple vacuum distillation [1]. Attempting to source other regioisomers (such as 3-bromo-2-fluorobenzaldehyde) often involves complex, low-yield separations from isomeric mixtures, drastically increasing procurement costs and batch-to-batch variability [1].

Evidence DimensionScalable Yield and Purity
Target Compound Data5-Bromo-2-fluorobenzaldehyde (88% yield, 97% purity via direct bromination)
Comparator Or BaselineNon-selective bromo-fluorobenzaldehyde regioisomers (Prone to isomeric mixtures requiring costly chromatography)
Quantified DifferenceDirect, scalable access to 97% purity without chromatography.
ConditionsElectrophilic aromatic bromination (KBrO3/H2SO4, 90 °C).

Procuring this specific regioisomer guarantees access to a highly pure, scalable building block, eliminating the downstream purification bottlenecks associated with mixed-isomer feedstocks.

Commercial Synthesis of SGLT2 Inhibitors (e.g., Ipragliflozin)

Directly following from its validated 83.6% yield in lithiation-coupling steps, 5-Bromo-2-fluorobenzaldehyde is the validated starting material for synthesizing the C-glycoside core of SGLT2 inhibitors [1]. Its precise substitution pattern allows for initial coupling at the aldehyde, followed by downstream elaboration utilizing the fluorine and bromine handles.

Development of Fused Benzoxazepine and Benzimidazole Therapeutics

Leveraging the highly activated SNAr leaving group ability of the ortho-fluorine, this compound is highly effective for synthesizing complex fused heterocycles [2]. Reaction with diamines or amino-alcohols rapidly displaces the fluorine, while the aldehyde undergoes condensation, efficiently forming spiro or fused ring systems critical for novel neurological or oncological drug discovery.

Orthogonal Cross-Coupling in Agrochemical Discovery

In the design of novel crop protection agents, the meta-bromine atom serves as a robust handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [1]. The presence of the unreactive (under Pd-catalysis) fluorine atom ensures that complex biaryl or heteroaryl systems can be assembled with absolute regiocontrol, without the risk of competitive dehalogenation seen in poly-brominated analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

201.94296 Da

Monoisotopic Mass

201.94296 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-fluorobenzaldehyde

Dates

Last modified: 08-15-2023
Okuzumi et al. Inhibitor hijacking of Akt activation Nature Chemical Biology, doi: 10.1038/nchembio.183, published online 24 May 2009 http://www.nature.com/naturechemicalbiology

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